Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate
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Overview
Description
Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate is an organic compound with the molecular formula C12H14FIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methyl groups, and the carboxylic acid group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-fluoro-5-iodo-4-methylbenzoate typically involves multi-step organic reactions. One common method starts with the iodination of 4-methylbenzoic acid, followed by fluorination and esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and esterification.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group or the ester moiety.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Hydrolysis: The major product is 3-fluoro-5-iodo-4-methylbenzoic acid.
Scientific Research Applications
Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoro-5-iodo-4-methylbenzoate depends on its specific application
Molecular Targets: It may target enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: The compound can modulate signaling pathways, metabolic processes, or gene expression, leading to specific biological effects.
Comparison with Similar Compounds
Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate can be compared with other similar compounds, such as:
Tert-butyl 3-fluoro-4-methylbenzoate: Lacks the iodine atom, which may affect its reactivity and applications.
Tert-butyl 3-iodo-4-methylbenzoate: Lacks the fluorine atom, which may influence its chemical properties and biological activity.
Tert-butyl 4-methylbenzoate: Lacks both the fluorine and iodine atoms, making it less reactive and versatile.
The presence of both fluorine and iodine atoms in this compound makes it unique, providing a combination of reactivity and stability that can be advantageous in various applications.
Properties
Molecular Formula |
C12H14FIO2 |
---|---|
Molecular Weight |
336.14 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-5-iodo-4-methylbenzoate |
InChI |
InChI=1S/C12H14FIO2/c1-7-9(13)5-8(6-10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3 |
InChI Key |
JJJBIVCKSZFRAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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